1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

Descripción

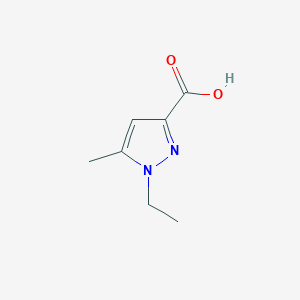

Chemical Structure: 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 50920-46-2) is a pyrazole derivative with an ethyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 3-position. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol . The InChIKey (DMGJEACTEOFQPI-UHFFFAOYSA-N) confirms its stereochemical identity .

Such methods likely apply to the target compound, with possible modifications in substituent introduction .

Applications: Pyrazole carboxylic acids are widely used as intermediates in pharmaceuticals and agrochemicals. The carboxylic acid group enables further derivatization into amides or esters, enhancing biological activity .

Propiedades

IUPAC Name |

1-ethyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-9-5(2)4-6(8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGJEACTEOFQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585893 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50920-46-2 | |

| Record name | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry: 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and antipyretic activities.

Agriculture: Pyrazole derivatives are used in the development of herbicides and insecticides due to their ability to inhibit specific enzymes in pests and weeds.

Material Science: The compound is utilized in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism by which 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties

Key Observations :

- Substituent Position : The placement of the carboxylic acid group (3- vs. 5-position) significantly impacts electronic properties. For example, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 50920-65-5) has a lower similarity score (0.82) due to the shifted carboxylic acid group, altering hydrogen-bonding capacity .

- Alkyl Chain Length : Propyl substituents (CAS 139755-99-0) increase lipophilicity compared to ethyl/methyl groups, affecting solubility and bioavailability .

- Aromatic vs. Aliphatic Substituents : The phenyl group in 2-ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid enhances melting points and crystallinity due to aromatic stacking .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights :

- The target compound’s carboxylic acid group at the 3-position likely confers higher acidity (pKa ~4–5) compared to 5-position analogues, influencing reactivity in coupling reactions .

- Ethyl and methyl substituents balance steric effects, making the compound a versatile intermediate for further functionalization .

Actividad Biológica

1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl and a methyl group at the 1 and 5 positions, respectively, and a carboxylic acid group at the 3 position. This structural arrangement influences its reactivity and biological activity, particularly in enzyme interactions and metabolic pathways .

Anti-inflammatory and Analgesic Properties

Research indicates that EMPC exhibits anti-inflammatory and analgesic properties. It has been shown to modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators. These effects suggest its utility in developing treatments for inflammatory conditions .

Antimicrobial Activity

EMPC has demonstrated antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures can inhibit bacterial growth, suggesting that EMPC may also possess similar properties. This makes it a candidate for further exploration in antimicrobial drug development .

Enzyme Inhibition

The compound is believed to interact with specific enzymes involved in metabolic pathways. Preliminary studies suggest that EMPC may act as an inhibitor of certain enzymes, which could have implications for treating metabolic disorders. Understanding these interactions is crucial for assessing its pharmacokinetics and pharmacodynamics .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Condensation Reactions: Utilizing appropriate reagents to form the pyrazole ring.

- Carboxylation: Introducing the carboxylic acid group via carboxylation reactions under controlled conditions.

These methods allow for the production of EMPC with varying degrees of purity and yield depending on the specific conditions used .

Pharmaceutical Development

EMPC's potential applications in pharmaceuticals are vast. Its anti-inflammatory and analgesic properties make it a candidate for developing new medications targeting pain relief and inflammation.

Agricultural Chemistry

In agricultural chemistry, EMPC is explored as a component in herbicides and fungicides, enhancing crop protection and yield through its biochemical interactions with plant pathogens .

Material Science

The compound is also investigated for use in synthesizing advanced materials, including polymers that require specific chemical properties for durability and resistance to environmental factors .

Case Studies

Several studies have highlighted the biological activity of EMPC:

- Study on Anti-inflammatory Effects: A study demonstrated that EMPC significantly reduced inflammation markers in animal models, suggesting its potential use in treating conditions like arthritis.

- Antimicrobial Efficacy: Another study reported that EMPC exhibited inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

- Enzyme Interaction Studies: Research indicated that EMPC could inhibit specific enzymes linked to metabolic disorders, paving the way for further investigations into its therapeutic applications.

Summary of Findings

| Property | Description |

|---|---|

| Chemical Structure | Pyrazole ring with ethyl and methyl substituents |

| Biological Activities | Anti-inflammatory, analgesic, antimicrobial |

| Synthesis Methods | Condensation reactions, carboxylation |

| Applications | Pharmaceuticals, agricultural chemistry, material science |

Métodos De Preparación

Table 1: Reaction Parameters and Yields for Ester Synthesis

| Experiment | NaH (g) | Dimethyl Carbonate (mmol) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.8 | 200 | 110 | 4 | 81.3 |

| 2 | 0.8 | 350 | 110 | 4 | 90.1 |

| 3 | 0.8 | 400 | 110 | 4 | 89.0 |

| 4 | 0.2 | 200 | 110 | 4 | 79.1 |

Source: Adapted from CN103508959A patent data

Conversion to this compound

Following ester formation, hydrolysis or further functional group transformations yield the free carboxylic acid. While direct hydrolysis methods are standard, innovative approaches utilize green chemistry principles:

Hydrolysis under mild acidic or basic conditions to avoid decomposition of the pyrazole ring.

Use of dimethyl carbonate as a methylating agent instead of toxic dimethyl sulfate, reducing hazardous by-products.

Detailed Reaction Scheme Summary

| Step | Reactants | Conditions | Products | Notes |

|---|---|---|---|---|

| 1 | 3-Ethyl-5-pyrazolecarboxylate + NaH + Dimethyl Carbonate | 110°C, 4 h, DMF, N2 atmosphere | 1-Methyl-3-ethyl-5-pyrazolecarboxylate ethyl ester | Methylation with dimethyl carbonate, base catalyzed |

| 2 | Ester (from Step 1) + Acid/Base (hydrolysis) | Mild acidic/basic aqueous conditions | This compound | Hydrolysis to free acid |

| 3 | Ester + HCl + H2O2 (optional for chlorination) | 100–150°C, 8–12 h, K2CO3 catalyst | Chlorinated pyrazole derivatives | Safer chlorination alternative |

Research Findings and Analysis

The use of dimethyl carbonate as a methylating agent is a significant advancement, replacing toxic dimethyl sulfate, enhancing safety and environmental compliance.

Sodium hydride effectively deprotonates the pyrazole nitrogen, facilitating methylation at the 1-position.

Reaction temperature and time are critical to maximize yield while minimizing side reactions.

Post-reaction purification using ethyl acetate extraction and drying agents like anhydrous magnesium sulfate ensures high purity of the ester intermediate.

The subsequent hydrolysis step requires careful control to preserve the heterocyclic framework.

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, describes a Pd-catalyzed Suzuki-Miyaura coupling for pyrazole derivatives, which can be adapted for introducing substituents. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ is effective for cross-coupling reactions .

- Solvent system : Deoxygenated DMF/water mixtures improve reaction efficiency .

- Temperature : Controlled heating (80–100°C) minimizes side reactions. Yield optimization may require iterative adjustments of stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions on the pyrazole ring. For example, the carboxylic acid proton typically appears as a broad singlet (δ 12–14 ppm) .

- IR spectroscopy : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H]+ for C₈H₁₂N₂O₂: 169.0974) .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be tailored to improve the yield of this compound in large-scale syntheses?

Methodological Answer:

- Continuous flow reactors : Enable precise control of temperature and mixing, reducing side products .

- Catalyst loading : Lower Pd catalyst concentrations (0.5–1 mol%) maintain efficiency while reducing costs .

- Workup optimization : Acid-base extraction (e.g., 1M HCl) isolates the carboxylic acid from ester intermediates .

Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of substituent positions .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 5-chloro-4-formyl derivatives ).

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to modulate bioactivity .

- Bioisosteric replacement : Replace the ethyl ester with amides to improve metabolic stability .

- Pharmacophore mapping : Use docking studies to prioritize derivatives targeting enzymes like COX-2 .

Q. What methodologies address discrepancies in reported hazard classifications for pyrazole derivatives?

Methodological Answer:

- Re-evaluate GHS criteria : Compare SDS entries (e.g., non-hazardous in vs. irritant in ) by testing acute toxicity (OECD 423) and skin sensitization (OECD 406) .

- Batch analysis : Verify purity via HPLC to rule out contaminants influencing toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.